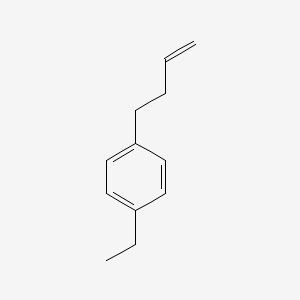

1-But-3-enyl-4-ethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-4-ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3,7-10H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBXHBFTRZCXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic and Alkenyl Organic Chemistry

1-But-3-enyl-4-ethylbenzene is characterized by two key functional groups: a 1,4-disubstituted (para) benzene (B151609) ring and a but-3-enyl side chain. The benzene ring, with its delocalized π-electron system, imparts aromatic stability and dictates the potential for electrophilic aromatic substitution reactions. sci-hub.semasterorganicchemistry.com The ethyl group and the butenyl group attached to the ring influence its reactivity and physical properties.

The but-3-enyl group, with its terminal double bond, introduces the reactivity characteristic of alkenes. This includes susceptibility to electrophilic addition reactions, oxidation, and polymerization. The presence of both the aromatic ring and the alkene functionality within the same molecule allows for a diverse range of chemical transformations, making it a potentially versatile building block in organic synthesis.

The physical and chemical properties of this compound can be inferred from its structure. The presence of the nonpolar aromatic ring and the hydrocarbon chains suggests that it is likely a colorless liquid with low solubility in water but good solubility in organic solvents.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C12H16 |

| Molecular Weight | 160.26 g/mol |

| Appearance | Likely a colorless liquid |

| Solubility | Low in water, high in nonpolar organic solvents |

| Boiling Point | Estimated to be in the range of 200-230 °C |

| Key Reactive Sites | Aromatic ring (electrophilic substitution), terminal double bond (electrophilic addition) |

Current Research Trends and Future Directions for Compounds with Similar Architectures

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the correct placement of the butenyl group at the C4 position relative to the ethyl group and to control the geometry of the double bond, if applicable. Regioselectivity in cross-coupling reactions is often dictated by the pre-functionalized positions on the aromatic ring. For instance, starting with 1-bromo-4-ethylbenzene (B134493) or 4-ethylphenylboronic acid ensures the butenyl group is introduced at the desired para-position.

Stereoselectivity, particularly for creating specific isomers of related butenylarenes, can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, in reactions creating substituted allylarenes, the use of chiral ligands can induce asymmetry, leading to the preferential formation of one enantiomer over another. While the terminal double bond in the "but-3-enyl" group of the target molecule does not present E/Z isomerism, related syntheses of internal butenylarenes often employ conditions that selectively yield either the cis or trans isomer. libguides.com

A notable strategy involves the palladium-catalyzed retro-allylation of homoallyl alcohols with aryl halides. researchgate.netacs.org This method allows for the stereo- and regiospecific transfer of an allyl group. By designing a suitable tertiary homoallyl alcohol precursor, its reaction with an aryl halide like 1-bromo-4-ethylbenzene under palladium catalysis can yield the desired allylarene with high fidelity. researchgate.netacs.org

Cross-Coupling Reactions in the Formation of Carbon-Carbon Bonds for this compound

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are central to the synthesis of compounds like this compound. chemie-brunschwig.ch These methods involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used reaction that joins an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netresearchgate.net For the synthesis of this compound, a plausible route involves the coupling of 4-ethylphenylboronic acid with a 4-halobut-1-ene, such as 4-bromo-1-butene.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

| 4-Ethylphenylboronic acid | 4-Bromo-1-butene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | This compound |

| 4-Ethylphenylboronic acid | 4-Chloro-1-butene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | This compound |

| (4-Ethylphenyl)trifluoroborate | 4-Bromo-1-butene | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | This compound |

This table presents plausible reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound based on established protocols for similar transformations. researchgate.netsigmaaldrich.comrsc.org

Heck Reaction Pathways

The Heck reaction provides a method for the arylation of alkenes. chemie-brunschwig.chliverpool.ac.uk To synthesize this compound, this reaction would typically involve the palladium-catalyzed coupling of an aryl halide, such as 1-bromo-4-ethylbenzene or 1-iodo-4-ethylbenzene, with but-1-ene. However, controlling regioselectivity in the Heck reaction can be challenging. The reaction can yield both the linear (desired) and branched products.

The mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. acs.org The choice of ligands and additives can significantly influence the regiochemical outcome. For instance, using electron-rich olefins often leads to a mixture of isomers, but specific conditions, sometimes involving aryl triflates and bidentate phosphine (B1218219) ligands, can favor the formation of the branched product. liverpool.ac.ukliv.ac.ukdiva-portal.org For terminal aliphatic olefins, achieving selective internal arylation is possible under cationic pathway conditions, often promoted by specific solvents like methanol. rsc.org

| Aryl Halide/Triflate | Alkene Partner | Catalyst | Ligand | Base | Solvent | Product |

| 1-Bromo-4-ethylbenzene | But-1-ene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | This compound (mixture of regioisomers) |

| 1-Iodo-4-ethylbenzene | But-1-ene | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | This compound (mixture of regioisomers) |

| 4-Ethylphenyl triflate | But-1-ene | Pd(OAc)₂ | dppf | Proton Sponge | Dioxane | Predominantly branched isomer |

This table outlines potential Heck reaction conditions for synthesizing this compound, noting the common challenge of regioselectivity. liverpool.ac.ukacs.org

Sonogashira Coupling Adaptations

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org A two-step approach can be adapted to synthesize this compound. First, 1-ethynyl-4-ethylbenzene would be coupled with an allyl halide, such as allyl bromide, to form 1-(but-3-en-1-ynyl)-4-ethylbenzene. The resulting enyne could then be selectively reduced to the target alkane.

A more direct, albeit less common, adaptation might involve a Sonogashira-type coupling followed by a full reduction of the alkyne moiety. For example, coupling 1-ethynyl-4-ethylbenzene with ethylene (B1197577) oxide followed by reduction steps could potentially form the butenyl chain. A more straightforward synthetic sequence involves the Sonogashira coupling of 1-bromo-4-ethylbenzene with but-1-yn-4-ol, followed by reduction of the alkyne and dehydration to form the terminal alkene.

| Reactant A | Reactant B | Catalyst | Co-catalyst | Base | Solvent | Intermediate Product |

| 1-Bromo-4-ethylbenzene | But-3-yn-1-ol | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4-(4-Ethylphenyl)but-3-yn-1-ol |

| 1-Iodo-4-ethylbenzene | But-1-yne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 1-(But-1-ynyl)-4-ethylbenzene |

This table shows plausible Sonogashira coupling reactions to form key intermediates that can be converted to this compound. The intermediate would then require further transformation (e.g., partial hydrogenation) to yield the final product. wikipedia.orgbeilstein-journals.org

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and reactivity. nih.gov The synthesis of this compound via Negishi coupling could be achieved by coupling a 4-ethylphenylzinc halide with a 4-halobut-1-ene, or conversely, by reacting an allylic zinc reagent like but-3-en-1-ylzinc bromide with a 4-ethyl-substituted aryl halide.

The organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc metal or via transmetalation from an organolithium or Grignard reagent. wikipedia.org

| Organozinc Reagent | Organic Halide | Catalyst | Ligand | Solvent | Product |

| 4-Ethylphenylzinc chloride | 4-Bromo-1-butene | Pd(OAc)₂ | SPhos | THF | This compound |

| But-3-en-1-ylzinc bromide | 1-Bromo-4-ethylbenzene | Pd₂(dba)₃ | CPhos | THF/NMP | This compound |

| 4-Ethylphenylzinc iodide | 4-Chloro-1-butene | Ni(acac)₂ | PPh₃ | DMA | This compound |

This table illustrates potential Negishi coupling strategies for the synthesis of this compound, based on established protocols. organic-chemistry.orgnih.govnih.gov

Alkene Metathesis Applications in Precursor Synthesis

Alkene metathesis, or olefin metathesis, is a powerful reaction that reorganizes the fragments of alkenes by the scission and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock catalysts. hrpub.org Cross-metathesis (CM) offers a direct route to construct the carbon skeleton of precursors to this compound.

A potential strategy involves the cross-metathesis of 4-ethylstyrene (B166490) with an excess of a suitable alkene partner, such as pent-1-ene, to favor the formation of the desired cross-product. The reaction typically releases a small volatile alkene (e.g., ethylene) as a byproduct. The selectivity of cross-metathesis can be influenced by the relative reactivity of the olefin partners and the choice of catalyst.

| Alkene 1 | Alkene 2 | Catalyst | Solvent | Product |

| 4-Ethylstyrene | Pent-1-ene | Grubbs' 2nd Gen. Catalyst | Dichloromethane | (E/Z)-1-(But-1-en-1-yl)-4-ethylbenzene |

| 4-Ethylstyrene | Allyltrimethylsilane | Hoveyda-Grubbs 2nd Gen. | Toluene | (E)-1-(4-Ethylphenyl)-4-(trimethylsilyl)but-1-ene |

This table provides examples of cross-metathesis reactions that could generate precursors or isomers of the target molecule. Note that this route would likely produce an internal alkene, (E/Z)-1-(But-1-en-1-yl)-4-ethylbenzene, which would require a subsequent isomerization step to yield the desired terminal alkene, this compound. However, it demonstrates the utility of metathesis in constructing the core carbon framework. hrpub.orgnih.govorganic-chemistry.org

An in-depth examination of advanced synthetic strategies for this compound reveals a landscape rich with both classic and contemporary catalytic methods. The construction of this specific alkenylarene, characterized by an ethyl group and a butenyl chain on a benzene (B151609) ring, necessitates precise control over regioselectivity and functional group compatibility. This article explores key methodologies, from foundational Friedel-Crafts chemistry for precursor synthesis to the deployment of novel catalytic systems and the integration of green chemistry principles, to achieve its efficient and sustainable production.

Advanced Spectroscopic and Analytical Methodologies for Investigating 1 but 3 Enyl 4 Ethylbenzene

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-But-3-enyl-4-ethylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the butenyl group protons. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting pattern revealing the 1,4-disubstitution pattern on the benzene (B151609) ring. The ethyl group would exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The protons of the butenyl group would present more complex signals, including vinylic protons in the δ 5.0-6.0 ppm region.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Aromatic carbons are expected to resonate in the δ 120-150 ppm range, while the aliphatic carbons of the ethyl and butenyl groups would appear in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic (ortho to ethyl) | ~7.1-7.3 | Doublet | ~8.0 |

| Aromatic (ortho to butenyl) | ~7.1-7.3 | Doublet | ~8.0 |

| Vinylic (=CH) | ~5.7-5.9 | Multiplet | - |

| Vinylic (=CH₂) | ~4.9-5.1 | Multiplet | - |

| Allylic (-CH₂-) | ~2.7-2.9 | Multiplet | - |

| Benzylic (-CH₂-CH₃) | ~2.6 | Quartet | ~7.5 |

| Benzylic (-CH₂-CH=CH₂) | ~3.4 | Triplet | ~7.0 |

| Methyl (-CH₂-CH₃) | ~1.2 | Triplet | ~7.5 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-quaternary, ethyl) | ~144 |

| Aromatic (C-quaternary, butenyl) | ~142 |

| Aromatic (CH) | ~128-129 |

| Vinylic (=CH) | ~138 |

| Vinylic (=CH₂) | ~115 |

| Allylic (-CH₂-) | ~39 |

| Benzylic (-CH₂-CH₃) | ~29 |

| Benzylic (-CH₂-CH=CH₂) | ~35 |

| Methyl (-CH₂-CH₃) | ~15 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the aromatic protons, between the methylene and methyl protons of the ethyl group, and among the protons of the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection of the ethyl and butenyl groups to the benzene ring by showing correlations between the benzylic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY could provide insights into the preferred conformation of the butenyl chain relative to the aromatic ring.

The butenyl side chain of this compound can exhibit conformational flexibility. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, could be employed to study the rotational dynamics around the C-C single bonds of the side chain. By analyzing changes in the NMR lineshapes at different temperatures, it would be possible to determine the energy barriers for conformational exchange processes. While specific studies on this molecule are not available, research on similar alkylbenzenes has shown that such analyses can provide valuable thermodynamic data about conformational preferences.

Should a crystalline form of this compound or a derivative be obtained, solid-state NMR (ssNMR) could provide detailed information about its structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra of the solid material. ssNMR is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct spectral signatures. Studies on other aromatic hydrocarbons have demonstrated the power of ssNMR in characterizing intermolecular interactions and molecular packing in the crystalline lattice.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its elemental formula with high accuracy. Electron ionization (EI) would likely be used to induce fragmentation, and the resulting mass spectrum would show a characteristic pattern of fragment ions.

Predicted Fragmentation Pathways:

The molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely involve:

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic carbocation is a highly probable fragmentation. Another significant fragmentation would be the loss of a propyl radical from the butenyl chain.

Tropylium ion formation: Rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of alkylbenzenes.

McLafferty rearrangement: If applicable to the side chain conformation, this could lead to specific neutral losses.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion |

| 145 | [C₁₁H₁₃]⁺ | Loss of •CH₃ |

| 117 | [C₉H₉]⁺ | Loss of •C₃H₇ |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)

C-H stretching of the alkyl groups (~2850-2960 cm⁻¹)

C=C stretching of the aromatic ring (~1600 and ~1450-1500 cm⁻¹)

C=C stretching of the vinyl group (~1640 cm⁻¹)

Out-of-plane C-H bending of the 1,4-disubstituted benzene ring (~800-840 cm⁻¹)

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing mode, would give a strong Raman signal. The C=C stretching of the butenyl group would also be readily observable.

Conformational changes in the butenyl side chain could potentially be studied by analyzing changes in the vibrational spectra under different conditions (e.g., temperature, solvent).

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Alkene C=C Stretch | ~1640 | ~1640 |

| Aromatic C=C Stretch | ~1600, 1450-1500 | ~1600, 1450-1500 |

| Aromatic C-H Out-of-Plane Bend | ~800-840 | Weak |

X-ray Crystallography for Single Crystal Structure Determination (if crystalline derivatives are available)

If a suitable single crystal of this compound or a derivative could be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, the crystal packing arrangement would reveal details about intermolecular interactions, such as van der Waals forces and potential π-π stacking between the aromatic rings. While no crystal structure for this specific compound is currently reported, the methodology remains the gold standard for unambiguous structure determination of crystalline materials.

In-depth Analysis of this compound Reveals Data Scarcity

Despite a thorough investigation into advanced spectroscopic and analytical methodologies, comprehensive scientific data for the chemical compound “this compound” remains elusive. Extensive searches of chemical databases and scientific literature have yielded no specific information regarding its analysis, reaction monitoring, or kinetic studies.

The inquiry, which aimed to detail specific analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Infrared Spectroscopy (GC-IR) for purity and mixture analysis of this compound, could not be completed due to the absence of published research on this particular molecule. Similarly, information regarding advanced analytical techniques for monitoring its reactions and studying its kinetics is not available in the public domain.

The requested article, which was to be structured around a detailed outline focusing on these advanced analytical methodologies, cannot be generated. The strict adherence to the specified compound, "this compound," and the exclusion of information on related but distinct compounds, prevents the substitution of data from isomers or analogues.

While the principles of chromatographic and spectroscopic techniques are broadly applicable to a wide range of organic compounds, the specific parameters, data tables, and research findings—such as retention times, mass spectra, and kinetic data—are unique to each chemical entity. Without experimental data derived from the analysis of this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists interested in this specific compound would likely need to undertake its synthesis and subsequent analytical characterization to generate the data that is currently unavailable. Such research would be foundational in establishing the spectroscopic and chromatographic profile of this compound.

Chemical Derivatization and Functionalization Strategies of 1 but 3 Enyl 4 Ethylbenzene

Selective Functionalization of the Alkene Group

The terminal double bond in the butenyl substituent is a reactive site amenable to a variety of addition reactions. This subsection details key transformations that selectively target this alkene functionality.

Epoxidation Reactions

Epoxidation of the terminal alkene in 1-But-3-enyl-4-ethylbenzene yields the corresponding epoxide, a versatile intermediate for further synthetic manipulations. This transformation can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose. Additionally, metal-catalyzed epoxidation reactions, for instance, those employing titanium or manganese complexes, offer alternative routes, sometimes with enhanced selectivity and efficiency acs.orgorganic-chemistry.org. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at controlled temperatures to afford 2-((4-ethylphenethyl)oxirane).

Recent advancements in this area include the use of heterogeneous catalysts and enzymatic systems, such as peroxygenases, which provide greener and more selective alternatives for the epoxidation of terminal alkenes royalsocietypublishing.orgmdpi.comrsc.org.

Table 1: Exemplary Conditions for the Epoxidation of this compound

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| m-CPBA | None | Dichloromethane | 0 - 25 | 2 - 6 | 85-95 |

| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Pyridine/DCM | 25 | 4 - 8 | 80-90 |

Dihydroxylation and Related Vicinal Functionalization

The conversion of the alkene to a vicinal diol is a fundamental transformation that introduces two hydroxyl groups across the double bond. Syn-dihydroxylation can be effectively accomplished using osmium tetroxide (OsO₄) in catalytic amounts, with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. This method, known as the Upjohn dihydroxylation, is highly reliable for producing syn-diols organic-chemistry.org. Alternatively, cold, dilute potassium permanganate (KMnO₄) can also yield the syn-diol, though sometimes with lower yields due to over-oxidation khanacademy.org.

The Sharpless asymmetric dihydroxylation, an extension of this chemistry, allows for the enantioselective synthesis of chiral diols by incorporating chiral ligands. These reactions would convert this compound into 4-(4-ethylphenyl)butane-1,2-diol.

Table 2: Conditions for syn-Dihydroxylation of this compound

| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| OsO₄ (cat.), NMO | Acetone/Water | 0 - 25 | 6 - 12 | syn-4-(4-ethylphenyl)butane-1,2-diol | 90-98 |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, occurring between a conjugated diene and a dienophile (an alkene or alkyne) wikipedia.orgorganic-chemistry.org. In the context of this compound, the terminal alkene of the butenyl group can act as a dienophile in a [4+2] cycloaddition with a suitable diene. For this reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups, which is not the case here. However, the reaction can still proceed, often requiring thermal conditions or Lewis acid catalysis to overcome the activation barrier.

For instance, a reaction with a simple diene like 1,3-butadiene would yield a substituted cyclohexene derivative. The regioselectivity of the reaction would be governed by the electronic and steric properties of the reactants.

Table 3: Hypothetical Diels-Alder Reaction of this compound

| Diene | Conditions | Product |

|---|---|---|

| 1,3-Butadiene | High Temperature, High Pressure | 4-(2-(4-ethylphenyl)ethyl)cyclohex-1-ene |

Hydroboration-Oxidation and Hydrohalogenation

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol wvu.edumasterorganicchemistry.comchemistrysteps.com. The reaction of this compound with a borane source like borane-tetrahydrofuran complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH), would produce 4-(4-ethylphenyl)butan-1-ol. This method is highly regioselective for terminal alkenes libretexts.org.

In contrast, hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the alkene. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen substituents, and the halide adds to the more substituted carbon. Therefore, the reaction of this compound with HBr would be expected to yield 1-(3-bromobutyl)-4-ethylbenzene.

Table 4: Comparison of Hydroboration-Oxidation and Hydrohalogenation

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-(4-ethylphenyl)butan-1-ol | Anti-Markovnikov |

Functionalization of the Aromatic Ring

While the alkene group is generally more reactive towards addition reactions, the aromatic ring can also be functionalized, typically through substitution reactions.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile wikipedia.orgorganic-chemistry.orgbaranlab.org. Common DMGs are heteroatom-containing functional groups that can coordinate to the lithium atom, thereby directing the deprotonation to the adjacent position.

In the case of this compound, there are no strong DMGs present. The ethyl and butenyl substituents are simple alkyl groups and are considered very weak activating groups for electrophilic aromatic substitution and are not effective DMGs uwindsor.caias.ac.in. Therefore, achieving regioselective ortho-lithiation is challenging.

However, under forcing conditions with a strong base like n-butyllithium or sec-butyllithium, deprotonation of the aromatic ring could potentially occur. The position of lithiation would be influenced by the slight directing effect of the alkyl groups and steric hindrance. It is also important to note that benzylic lithiation at the carbon adjacent to the aromatic ring on the ethyl or butenyl group can be a competing side reaction uwindsor.caresearchgate.net.

If aromatic lithiation were to be achieved, the resulting aryllithium species could be trapped with various electrophiles to introduce a wide range of functional groups at a specific position on the benzene (B151609) ring.

Table 5: Potential Products from Lithiation and Electrophilic Quench

| Lithiation Position | Electrophile (E+) | Product |

|---|---|---|

| Ortho to Ethyl Group | CO₂ then H₃O⁺ | 2-Ethyl-5-(but-3-en-1-yl)benzoic acid |

Nitration and Sulfonation Pathways

The introduction of nitro (NO₂) and sulfo (SO₃H) groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. These modifications are pivotal in altering the electronic properties of the molecule and serve as stepping stones for further synthetic transformations.

Nitration:

Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The ethyl and butenyl groups are ortho-, para-directing activators of the benzene ring. Due to steric hindrance from the ethyl and butenyl groups, the nitration is expected to favor substitution at the positions ortho to the ethyl group and ortho to the butenyl group, which are the 2- and 5-positions relative to the ethyl group. However, the position ortho to the larger butenyl group might be less favored.

A representative nitration reaction is depicted below:

Sulfonation:

Sulfonation is generally accomplished using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, the sulfonation of this compound is anticipated to yield a mixture of sulfonic acid derivatives, with substitution occurring at the positions ortho to the alkyl substituents. The reaction is reversible, and the position of the sulfo group can sometimes be influenced by the reaction temperature.

A general sulfonation reaction is as follows:

| Reaction | Reagents | Typical Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 0-10 °C | 1-But-3-enyl-4-ethyl-2-nitrobenzene, 1-But-3-enyl-4-ethyl-3-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | Room Temperature | 2-(4-Ethyl-3-(but-3-en-1-yl)phenyl)sulfonic acid, 2-(4-Ethyl-2-(but-3-en-1-yl)phenyl)sulfonic acid |

Halogenation at Specific Aromatic Positions

Halogenation of the aromatic ring of this compound introduces halogen atoms (F, Cl, Br, I), which are valuable functional groups for cross-coupling reactions and other transformations. The regioselectivity of halogenation is influenced by the directing effects of the alkyl substituents and the choice of halogenating agent and catalyst.

Chlorination and Bromination:

Direct chlorination and bromination of the aromatic ring are typically achieved using Cl₂ or Br₂ in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. These catalysts polarize the halogen molecule, increasing its electrophilicity. The substitution pattern is expected to be ortho and para to the activating ethyl and butenyl groups.

Iodination:

Iodination is often carried out with iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species.

| Halogenation | Reagents | Catalyst | Expected Major Products |

| Chlorination | Cl₂ | FeCl₃ | 1-But-3-enyl-2-chloro-4-ethylbenzene, 1-But-3-enyl-3-chloro-4-ethylbenzene |

| Bromination | Br₂ | FeBr₃ | 2-Bromo-1-but-3-enyl-4-ethylbenzene, 3-Bromo-1-but-3-enyl-4-ethylbenzene |

| Iodination | I₂, HNO₃ | - | 1-But-3-enyl-4-ethyl-2-iodobenzene, 1-But-3-enyl-4-ethyl-3-iodobenzene |

Modifications at the Ethyl and Butenyl Side Chains

The ethyl and butenyl side chains of this compound offer distinct sites for chemical modification, allowing for a wide range of functionalization strategies independent of the aromatic ring.

Oxidation:

The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, yielding 4-(but-3-en-1-yl)benzoic acid. Milder oxidation conditions can potentially lead to the formation of the corresponding ketone, 1-(4-(but-3-en-1-yl)phenyl)ethan-1-one.

The double bond of the butenyl side chain can be oxidized to form an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be hydrolyzed to a diol. Ozonolysis of the butenyl group, followed by a reductive or oxidative workup, can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.

Reduction:

The double bond of the butenyl group can be selectively reduced to a saturated butyl group through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation converts this compound into 1-Butyl-4-ethylbenzene.

Addition Reactions to the Butenyl Side Chain:

The alkene functionality of the butenyl side chain is amenable to various addition reactions. For instance, hydroboration-oxidation provides a route to an anti-Markovnikov alcohol, 4-(4-ethylphenyl)butan-1-ol. Halogenation of the double bond with Br₂ or Cl₂ would yield the corresponding dihalide.

| Reaction | Reagents | Functional Group Targeted | Product |

| Benzylic Oxidation | KMnO₄, heat | Ethyl group | 4-(But-3-en-1-yl)benzoic acid |

| Epoxidation | m-CPBA | Butenyl group | 2-((4-Ethylphenyl)methyl)oxirane |

| Hydrogenation | H₂, Pd/C | Butenyl group | 1-Butyl-4-ethylbenzene |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Butenyl group | 4-(4-Ethylphenyl)butan-1-ol |

Heterocycle Annulation and Fusion Reactions

The presence of both an aromatic ring and reactive side chains in this compound provides opportunities for the construction of fused heterocyclic systems. These reactions are valuable for the synthesis of complex polycyclic molecules with potential applications in materials science and medicinal chemistry.

One potential strategy involves the functionalization of the ethyl group, for example, through oxidation to an acetyl group, followed by condensation with a suitable reagent to form a heterocyclic ring. For instance, a Friedländer annulation could be employed by reacting an ortho-amino-substituted derivative of 1-(4-(but-3-en-1-yl)phenyl)ethan-1-one with a carbonyl compound to construct a quinoline ring.

The butenyl side chain can also participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a new six-membered ring fused to the benzene ring, although the butenyl group itself is a dienophile, not a diene in its current form. Intramolecular cyclization reactions are also a possibility. For instance, after appropriate functionalization of the terminal end of the butenyl chain, a ring-closing metathesis (RCM) could be envisioned to form a fused or spirocyclic system.

Multistep Synthetic Sequences for Complex Derivative Synthesis

The various functionalization strategies discussed can be combined in multistep sequences to synthesize complex derivatives of this compound. The order of these reactions is crucial for achieving the desired target molecule.

For example, a synthetic sequence could begin with the selective halogenation of the aromatic ring. The introduced halogen can then serve as a handle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce new carbon-carbon bonds. Subsequently, the butenyl side chain could be modified. For instance, epoxidation followed by ring-opening with a nucleophile would introduce further functionality.

A hypothetical multi-step synthesis could be:

Bromination of the aromatic ring: Treatment of this compound with Br₂ and FeBr₃ to introduce a bromine atom, likely at the 2-position.

Suzuki Coupling: Reaction of the resulting bromo-derivative with an arylboronic acid in the presence of a palladium catalyst to form a biaryl structure.

Hydroboration-Oxidation of the butenyl chain: Conversion of the butenyl group to a primary alcohol.

Oxidation of the alcohol: Oxidation of the primary alcohol to a carboxylic acid.

This sequence would transform this compound into a complex molecule containing a biaryl moiety and a carboxylic acid functional group, demonstrating the potential for creating diverse and complex molecular architectures from this starting material.

Polymerization and Oligomerization Studies of 1 but 3 Enyl 4 Ethylbenzene

Homopolymerization Pathways and Polymer Characterization

Homopolymerization of 1-But-3-enyl-4-ethylbenzene presents distinct challenges and opportunities depending on the chosen polymerization method. The reactivity of the butenyl group is governed by its electronic environment and steric accessibility, which are significantly different from conjugated vinyl monomers.

Radical Polymerization of the Alkene

Free-radical polymerization, initiated by species such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common method for polymerizing vinyl monomers. However, for monomers like this compound, which possess a structure analogous to allylbenzene, this pathway is often inefficient for producing high molecular weight polymers. researchgate.net

The primary obstacle is degradative chain transfer . In this process, a propagating polymer radical abstracts a hydrogen atom from the methylene group adjacent to the double bond (the allylic position) of another monomer molecule. This event terminates the growing polymer chain and creates a new, resonance-stabilized allylic radical. This new radical is generally less reactive and less capable of initiating a new polymer chain, effectively slowing or halting the polymerization process. researchgate.netnih.gov This leads predominantly to the formation of low molecular weight oligomers rather than long-chain polymers.

The high propensity of allylic compounds to act as chain-transfer agents is well-documented. researchgate.net The chain-transfer constant (Cs) is a measure of this tendency. For comparison, data for allylbenzene in polymerization with various monomers highlights its role in limiting polymer chain length.

| Monomer | Polymerization Temperature (°C) | Chain-Transfer Constant (Cs x 104) |

|---|---|---|

| Styrene (B11656) | 100 | 300 |

| Methyl Methacrylate | 60 | 8.6 |

| Vinyl Acetate | 60 | 230 |

This table presents data for allylbenzene as an analog to illustrate the high chain-transfer activity expected from this compound.

Cationic Polymerization Approaches

Cationic polymerization is initiated by electrophiles, such as Lewis acids (e.g., SnCl4, AlCl3) with a co-initiator like water, which protonate the alkene double bond to form a carbocation. pslc.ws For this compound, this process is expected to proceed, as the resulting secondary carbocation can be stabilized by the adjacent alkyl chain. libretexts.orgyoutube.com

However, a simple linear propagation is unlikely to be the exclusive pathway. The propagating carbocationic center can undergo an intramolecular electrophilic attack on the electron-rich ethylbenzene (B125841) ring. This cyclization reaction is a common feature in the cationic polymerization of non-conjugated alkenylbenzenes. This process, known as polycyclialkylation, would likely lead to a polymer backbone containing five- or six-membered rings (indan- or tetralin-like structures), resulting in a more rigid and thermally stable polymer compared to a linear polyalkene. wpmucdn.com

The specific conditions of the polymerization, such as temperature and the nature of the initiator/co-initiator system, would significantly influence the competition between linear propagation and cyclization. mdpi.com Low temperatures are generally favored in cationic polymerization to suppress chain-transfer and termination reactions. pslc.wswpmucdn.com

| Initiator Type | Examples | Typical Reaction Temperature |

|---|---|---|

| Brønsted Acids | H2SO4, HClO4 | Low to ambient |

| Lewis Acids (with co-initiator) | BF3·OEt2, AlCl3, SnCl4, TiCl4 | -100°C to 0°C |

| Carbocation Salts | Trityl salts (Ph3C+SbF6-) | -80°C to ambient |

Anionic Polymerization Considerations

Anionic polymerization proceeds via propagating carbanionic centers and requires monomers that possess electron-withdrawing groups to stabilize the negative charge. wikipedia.org Typical monomers suitable for anionic polymerization include styrene, butadiene, and acrylates. semanticscholar.org Furthermore, the polymerization system must be free of any protic impurities or functional groups that can protonate the highly basic propagating anion. du.edu.eg

This compound is considered a poor candidate for anionic polymerization for two primary reasons:

Lack of Anion Stabilization : The butenyl and ethyl substituents on the benzene (B151609) ring are electron-donating, not electron-withdrawing. They cannot effectively stabilize the propagating carbanion, making initiation and propagation thermodynamically unfavorable. wikipedia.org

Chain Transfer via Proton Abstraction : The allylic protons on the methylene group adjacent to the double bond are sufficiently acidic to be abstracted by the strong nucleophilic initiators (e.g., n-butyllithium) or the propagating carbanion itself. This would result in immediate termination of the active center, preventing the formation of a polymer chain. semanticscholar.org

Therefore, attempting to homopolymerize this compound via an anionic mechanism would likely fail, with the initiator being consumed by proton abstraction rather than by addition to the double bond. researchgate.net

Copolymerization with Diverse Monomers

While the homopolymerization of this compound is challenging, copolymerization with more reactive monomers offers a viable route to incorporate its structural unit into a polymer chain. The extent of its incorporation and the resulting copolymer structure are dictated by the monomer reactivity ratios.

Styrene and Styrenic Derivative Copolymers

The reactivity ratios for a similar system, allylbenzene (r1) and styrene (r2), provide insight into the expected copolymer structure. A low r1 value (close to 0) and a higher r2 value indicate that both the styryl radical and the allyl-type radical prefer to add a styrene monomer. This would result in a copolymer consisting of long polystyrene sequences with isolated units of this compound incorporated.

| Comonomer (M2) | r1 (Styrene) | r2 (Comonomer) | Polymerization System |

|---|---|---|---|

| Methyl Methacrylate | 0.52 | 0.46 | Bulk, 60°C |

| 2-Ethylhexyl Acrylate | 0.93 | 0.24 | Bulk, 60°C frontiersin.org |

| Allylbenzene | ~40 | ~0 | Bulk, 80°C |

Note: In the table, the roles of M1 and M2 for allylbenzene have been reversed relative to the text to match common literature reporting where styrene is M1. The high r1 and low r2 for the Styrene/Allylbenzene system show that styrene radicals overwhelmingly add styrene, and allyl radicals also preferentially add styrene.

Acrylate and Methacrylate Copolymers

Similar to the case with styrene, the radical copolymerization of this compound with acrylate or methacrylate monomers (e.g., methyl methacrylate, butyl acrylate) would be dominated by the higher reactivity of the acrylate monomer. researchgate.net The this compound monomer would be incorporated at low levels and would concurrently act to lower the molecular weight of the final polymer via chain transfer. frontiersin.org

The properties of the final copolymer, such as the glass transition temperature (Tg), would be primarily influenced by the acrylate comonomer, with the small number of incorporated this compound units acting as bulky side groups that could slightly alter the chain packing and flexibility. The reactivity ratios for styrene with various acrylates can be found in the literature, which generally show a higher reactivity for the styrenic radical towards its own monomer and the acrylate radical towards the styrene monomer, often leading to random or alternating tendencies depending on the specific pair. rdd.edu.iqnih.gov A similar trend, with low incorporation of the allylic-type monomer, would be expected here.

Diene Copolymers and Cross-linking

The presence of the butenyl group in this compound allows for its incorporation into diene copolymers and subsequent cross-linking. While specific studies detailing the copolymerization of this compound with common dienes like butadiene or isoprene are not extensively documented in publicly available literature, the principles of diene copolymerization can be applied. In such copolymerizations, the styrenic double bond of this compound would be expected to readily participate in the polymerization, leaving the pendant butenyl group available for subsequent reactions.

The pendant butenyl groups along the polymer backbone serve as reactive sites for cross-linking. This can be achieved through various chemical strategies, including vulcanization processes involving sulfur and accelerators, or through radical-mediated cross-linking initiated by peroxides or other radical sources. The density of cross-links, and thus the final properties of the thermoset material, can be controlled by the concentration of this compound incorporated into the copolymer.

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over molar mass, dispersity, and polymer architecture. The application of these methods to monomers like this compound is particularly advantageous as it allows for the synthesis of well-defined polymers with preserved pendant functionality.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including styrenics. For a monomer like this compound, the higher reactivity of the styrenic double bond compared to the terminal butenyl double bond allows for selective polymerization. This selectivity is crucial as it yields a linear polymer with a pendant butenyl group on each repeating unit.

The general mechanism for the RAFT polymerization of this compound would proceed as follows:

| Step | Description |

| Initiation | A radical initiator generates a primary radical. |

| Addition to Monomer | The primary radical adds to the styrenic double bond of this compound to form a propagating radical. |

| Chain Transfer | The propagating radical adds to the RAFT agent, forming a dormant species and a new radical. |

| Reinitiation | The new radical initiates the polymerization of another monomer molecule. |

| Equilibrium | A dynamic equilibrium is established between active (propagating) and dormant species, allowing for controlled chain growth. |

This controlled process results in polymers with predictable molar masses and narrow molar mass distributions (Đ < 1.2). The preservation of the butenyl group is a key advantage, opening avenues for post-polymerization modification.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization method suitable for styrenic monomers. Similar to RAFT, ATRP would be expected to selectively polymerize the styrenic moiety of this compound, leaving the butenyl group intact. The process is typically catalyzed by a transition metal complex (e.g., copper with a nitrogen-based ligand) and initiated by an alkyl halide.

The key parameters influencing the ATRP of this compound would include the choice of catalyst, initiator, solvent, and temperature. Proper optimization of these conditions would be necessary to achieve good control over the polymerization and minimize potential side reactions involving the butenyl group.

Oligomerization Reactions and Products

The oligomerization of this compound can lead to the formation of low molecular weight polymers with potential applications as reactive intermediates, additives, or building blocks for more complex architectures. Both cationic and radical oligomerization pathways could be envisioned.

Under cationic conditions, initiation with a Lewis or Brønsted acid could lead to the formation of short polymer chains. However, the presence of the butenyl group might lead to side reactions such as cyclization or branching.

Radical-initiated oligomerization, in the presence of a high concentration of a chain transfer agent, would produce low molecular weight oligomers. The end-groups of these oligomers would be determined by the initiator and the chain transfer agent used.

Post-Polymerization Functionalization of this compound Polymers

The pendant butenyl groups on polymers derived from this compound are versatile handles for a variety of post-polymerization modification reactions. This allows for the tailoring of the polymer's properties for specific applications.

One of the most efficient and widely used methods for the functionalization of terminal alkenes is the thiol-ene reaction . This "click" chemistry approach involves the radical-mediated addition of a thiol to the double bond, proceeding with high efficiency and selectivity under mild conditions. A wide range of functional thiols can be employed to introduce various functionalities, such as hydroxyl, carboxyl, amino, and biological molecules.

| Functional Thiol | Introduced Functionality | Potential Application |

| Mercaptoethanol | Hydroxyl (-OH) | Increased hydrophilicity, sites for further esterification |

| Thioglycolic acid | Carboxylic acid (-COOH) | pH-responsive materials, bioconjugation |

| Cysteamine | Amine (-NH2) | Bioconjugation, metal chelation |

Another important post-polymerization reaction is hydrogenation . The saturation of the butenyl double bonds would convert the polymer into a more stable, saturated analogue, improving its thermal and oxidative stability. This would be particularly useful for applications requiring durable materials.

Computational Chemistry and Theoretical Investigations of 1 but 3 Enyl 4 Ethylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 1-But-3-enyl-4-ethylbenzene. These methods allow for a detailed examination of the molecule's ground state properties and the distribution of electrons within its structure.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules like this compound. DFT calculations can provide accurate descriptions of the ground-state geometry, electron density distribution, and orbital energies. For substituted benzenes, the choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly used to balance accuracy and computational cost.

These calculations would reveal the influence of the ethyl and but-3-enyl substituents on the aromatic ring's electronic structure. The electron-donating nature of the alkyl groups would likely increase the electron density of the benzene (B151609) ring, affecting its reactivity and spectroscopic properties. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's chemical reactivity and electronic transition properties.

Table 1: Predicted Ground State Properties of this compound using DFT Note: These are hypothetical values for illustrative purposes, as direct experimental or computational data for this specific molecule is not readily available.

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 0.4 D | B3LYP/6-311++G(d,p) |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately describing the subtle electronic effects within the molecule. High-level ab initio calculations are particularly valuable for benchmarking DFT results and for obtaining highly accurate energies and molecular properties. For a molecule like this compound, such calculations would offer a definitive understanding of its electronic landscape.

Conformational Analysis and Energy Landscapes through Molecular Dynamics Simulations

The presence of the flexible but-3-enyl chain in this compound gives rise to multiple possible conformations. Molecular dynamics (MD) simulations are an ideal tool for exploring the conformational space and understanding the energy landscape of this molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. For this compound, these calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The predicted spectrum would reflect the electronic environment of each nucleus, influenced by the ethyl and but-3-enyl substituents.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed using DFT, can predict the key features of the IR spectrum. For this molecule, characteristic peaks would be expected for the aromatic C-H stretches, the C=C stretch of the butenyl group, and the various C-H bending modes of the alkyl chains.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. For this compound, TD-DFT calculations would predict the electronic transitions, such as the π → π* transitions of the benzene ring. The positions and intensities of the absorption bands would be influenced by the alkyl substituents. Aromatic compounds typically show a strong absorption near 205 nm and a weaker, more structured absorption in the 255-275 nm range youtube.com.

Table 2: Predicted Spectroscopic Data for this compound Note: These are hypothetical values for illustrative purposes.

| Spectroscopy | Predicted Feature | Predicted Value |

|---|---|---|

| 1H NMR | Aromatic Protons | 7.0-7.3 ppm |

| 13C NMR | Aromatic Carbons | 125-145 ppm |

| IR | Aromatic C-H Stretch | ~3030 cm-1 |

| IR | Alkenyl C=C Stretch | ~1640 cm-1 |

| UV-Vis | π → π* Transition | ~260 nm |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry provides essential tools for investigating the reactivity of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states and calculate the activation energies. For example, the reactivity of the double bond in the butenyl chain towards electrophilic addition could be studied.

DFT calculations can be used to locate the transition state structures, which are first-order saddle points on the potential energy surface. Frequency calculations are then performed to confirm that the structure is indeed a transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energies provide a quantitative measure of the reaction rate. Such studies on related molecules, like the oxidative dehydrogenation of ethylbenzene (B125841) to styrene (B11656), have successfully elucidated reaction mechanisms.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions play a critical role in determining the physical properties and intermolecular associations of this compound. The aromatic ring can participate in π-π stacking interactions with other aromatic molecules. Additionally, the alkyl chains can engage in van der Waals interactions.

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components, including electrostatic, exchange, induction, and dispersion energies. This provides a detailed understanding of the nature of the intermolecular forces. For substituted styrenes, it has been shown that π-π stacking and hydrogen bonding (if applicable) are significant intermolecular interactions. The interplay of these forces will govern the packing of this compound in the condensed phase and its interactions with other molecules.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the electron density distribution (ρ(r)) within a molecule. wikipedia.org Developed by Richard Bader and his research group, QTAIM defines chemical concepts like atoms and bonds based on the topological features of the electron density, a physically observable quantity. wikipedia.orgamercrystalassn.org This approach allows for a detailed and quantitative description of chemical bonding and intermolecular interactions. By analyzing the gradient vector field of the electron density, critical points (CPs) are located where the gradient is zero. These CPs and the paths connecting them reveal the underlying molecular structure. wikipedia.orgnih.gov

In the context of this compound, a QTAIM analysis elucidates the nature of its covalent bonds and weaker intramolecular interactions. The analysis focuses on identifying bond critical points (BCPs), which are first-order saddle points in the electron density located between two interacting atomic nuclei. The properties of the electron density at these BCPs, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε), provide quantitative insights into the nature and strength of the chemical bonds.

Analysis of Covalent Bonds

The covalent framework of this compound is characterized by a network of BCPs corresponding to each covalent bond. The properties at these points distinguish the different types of carbon-carbon and carbon-hydrogen bonds within the molecule.

Electron Density (ρ): The value of ρ at a BCP correlates with the bond order. Higher values are observed for double bonds compared to single bonds, reflecting the greater accumulation of electron density in the internuclear region. In this compound, the C=C double bond in the butenyl group is expected to exhibit the highest ρ value among the C-C bonds. The aromatic C-C bonds of the benzene ring would show intermediate values, characteristic of their partial double bond character, while the C-C single bonds in the ethyl and butenyl side chains would have the lowest ρ values.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates whether electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). For shared interactions, such as covalent bonds, ∇²ρ is typically negative, signifying a concentration of charge in the bonding region. nih.gov The magnitude of this negative value reflects the degree of covalency.

Ellipticity (ε): Ellipticity measures the deviation of the electron density from cylindrical symmetry around the bond axis. For a typical single bond, ε is close to zero. A significant non-zero ellipticity indicates π-character, as the density is more accumulated in one plane than another. Consequently, the C=C double bond in the butenyl group and the aromatic bonds in the benzene ring are expected to have considerably higher ellipticity values than the C-C single bonds. researchgate.net

Table 1: Theoretical QTAIM Parameters for Covalent Bonds in this compound Note: These values are representative and derived from computational studies on analogous molecular fragments.

| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) |

| C-C (Alkyl Single Bond) | ~0.24 | ~ -0.65 | ~0.01 |

| C-C (Aromatic) | ~0.29 | ~ -0.80 | ~0.20 |

| C=C (Alkenyl Double Bond) | ~0.33 | ~ -0.95 | ~0.35 |

| C-H (Alkyl) | ~0.27 | ~ -0.85 | ~0.02 |

| C-H (Aromatic) | ~0.28 | ~ -0.90 | ~0.03 |

Analysis of Intramolecular Non-Covalent Interactions

These weak interactions are characterized by the presence of a BCP between a hydrogen atom of a side chain and a carbon atom of the benzene ring. The topological parameters at these BCPs differ significantly from those of covalent bonds:

Low Electron Density (ρ): The ρ values are typically very small (e.g., 0.002 to 0.035 a.u.), indicating a much weaker interaction than a covalent bond. nih.gov

Positive Laplacian (∇²ρ): A positive value for ∇²ρ is characteristic of "closed-shell" interactions, which include hydrogen bonds, van der Waals interactions, and other non-covalent bonds. nih.govresearchgate.net This indicates a depletion of electron density at the critical point, which is typical for interactions between atoms with filled electron shells.

The identification of such a BCP and its associated bond path would provide direct evidence of a stabilizing C-H···π interaction, quantifying its presence and strength through the topological properties of the electron density.

Table 2: Theoretical QTAIM Parameters for a Potential Intramolecular C-H···π Interaction Note: These values are representative for weak non-covalent interactions.

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |

| C-H···π | ~0.015 | ~ +0.040 |

Information on "this compound" in Catalysis and Materials Science is Not Currently Available in Publicly Accessible Literature

Extensive research into scientific databases and publicly available literature has revealed a significant lack of specific information regarding the chemical compound "this compound" and its applications in catalytic processes and materials science. Despite a thorough search for data related to its use in ligand synthesis, as a catalytic precursor, in polymerization catalysis, for the development of advanced materials, and in surface functionalization, no dedicated research articles, patents, or scholarly reviews detailing these aspects for this specific compound could be identified.

The initial search strategy focused on targeted queries for "this compound" in combination with keywords such as "organometallic catalysis," "ligand synthesis," "polymerization," "catalytic materials," "optical properties," "electronic properties," "mechanical properties," "thermal stability," "surface functionalization," and "hybrid materials." However, these searches did not yield any relevant results pertaining to the specified molecule.

Further attempts to locate information on the synthesis or potential applications of this compound also proved unsuccessful. The scientific literature that was retrieved focused on other structurally distinct, though broadly related, classes of compounds. These included studies on different substituted benzenes, diethynylarenes, and various monomers used in polymerization, none of which were this compound.

This absence of information suggests that the catalytic and materials science applications of this compound may be a novel area of research that has not yet been explored or documented in publicly accessible formats. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

Catalytic Applications and Materials Science Perspectives of 1 but 3 Enyl 4 Ethylbenzene and Its Derivatives

Supramolecular Assembly based on 1-But-3-enyl-4-ethylbenzene Derivatives

The field of supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination, are individually weak but collectively powerful, enabling the formation of complex and often stimuli-responsive materials. The molecular structure of this compound, featuring a benzene (B151609) ring substituted with both a flexible ethyl group and a reactive butenyl group, provides a versatile scaffold for the design of novel supramolecular building blocks. By chemically modifying these substituents, it is possible to introduce functional groups that can direct the self-assembly of these molecules into a variety of ordered architectures, such as liquid crystals, supramolecular gels, and metal-organic frameworks (MOFs). The interplay between the aromatic core, the alkyl and alkenyl chains, and the appended functional moieties dictates the geometry and properties of the resulting supramolecular materials.

The following subsections explore hypothetical, yet scientifically plausible, scenarios for the supramolecular assembly of functionalized this compound derivatives, drawing analogies from established principles in supramolecular chemistry and materials science.

Hydrogen-Bonding-Induced Supramolecular Polymerization

Hydrogen bonds are highly directional and play a pivotal role in the formation of one-dimensional supramolecular polymers. By introducing self-complementary hydrogen-bonding units onto the this compound scaffold, it is conceivable to induce their linear self-assembly. For example, functionalization of the butenyl group to introduce a ureido-pyrimidinone (UPy) moiety, known for its strong and specific self-dimerization through quadruple hydrogen bonding, could lead to the formation of long, chain-like supramolecular polymers.

In a hypothetical study, a derivative named 4-ethyl-1-(4-(ureido-pyrimidinyl)butyl)benzene (EUPyB) is synthesized. The self-assembly of EUPyB in a non-polar solvent like hexadecane could be investigated using techniques such as viscometry and dynamic light scattering (DLS). The formation of long supramolecular chains would lead to a significant increase in the viscosity of the solution above a certain critical concentration.

Table 1: Hypothetical Viscosity Data for EUPyB in Hexadecane at 298 K

| Concentration (mM) | Relative Viscosity |

|---|---|

| 1 | 1.2 |

| 5 | 2.5 |

| 10 | 8.7 |

| 20 | 25.4 |

The data in Table 1 illustrates a sharp, non-linear increase in viscosity, which is characteristic of the formation of high-molecular-weight supramolecular polymers. This behavior is driven by the cooperative nature of the hydrogen-bonding interactions between the UPy moieties.

Formation of Supramolecular Gels

Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Derivatives of this compound bearing functional groups capable of forming extensive hydrogen-bonded networks, such as amides or carboxylic acids, could act as LMWGs.

Consider a derivative, 4-(4-ethylphenethyl)benzamide , synthesized from this compound. The presence of the amide group allows for the formation of intermolecular hydrogen bonds, while the ethylphenyl moiety provides the necessary van der Waals interactions to promote the growth of one-dimensional fibers. In a suitable solvent, these fibers can entangle to form a supramolecular gel.

Table 2: Gelation Properties of 4-(4-ethylphenethyl)benzamide in Aromatic Solvents

| Solvent | Minimum Gelation Concentration (mg/mL) | Gel-to-Sol Transition Temperature (°C) |

|---|---|---|

| Toluene | 8.5 | 65 |

| Xylene | 7.2 | 78 |

The gelation properties are highly dependent on the solvent, as the solvent molecules compete for hydrogen-bonding sites and influence the solubility of the gelator. The gel-to-sol transition is a reversible process, making these materials potentially useful as stimuli-responsive systems.

Liquid Crystalline Phases from Rod-Like Derivatives

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. By chemically modifying this compound to create rigid, rod-like molecules (calamitic mesogens), it is possible to induce liquid crystalline behavior. This can be achieved by extending the molecular structure through the butenyl group, for example, by a series of palladium-catalyzed cross-coupling reactions to introduce a second aromatic ring, and terminating the molecule with polar groups that promote anisotropic intermolecular interactions.

A hypothetical derivative, 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid , could be synthesized. The elongated, rigid biphenyl core, combined with the terminal carboxylic acid capable of forming hydrogen-bonded dimers, would favor the formation of ordered liquid crystalline phases upon heating.

Table 3: Hypothetical Phase Transitions of 4'-ethyl-[1,1'-biphenyl]-4-carboxylic acid

| Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic C | 125 |

| Smectic C to Nematic | 188 |

The type of liquid crystalline phase (e.g., nematic, smectic) would depend on the delicate balance of intermolecular forces, including π-π stacking of the aromatic cores and hydrogen bonding of the carboxylic acid groups.

Metal-Organic Frameworks (MOFs) with Alkenylbenzene-Based Linkers

Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linker molecules. By converting the butenyl group of this compound into two carboxylic acid functionalities, a dicarboxylate linker suitable for MOF synthesis can be created. For example, ozonolysis of the double bond followed by oxidative workup would yield a dicarboxylic acid derivative.

Let us envision a linker molecule, 2-(4-ethylbenzyl)succinic acid . The reaction of this linker with a metal salt, such as zinc nitrate, under solvothermal conditions could lead to the formation of a porous MOF. The structure and porosity of the resulting MOF would be dictated by the coordination geometry of the metal ion and the length and flexibility of the organic linker. The presence of the ethyl group could influence the packing of the linkers within the framework, potentially creating specific pore environments.

Table 4: Hypothetical Properties of a MOF from 2-(4-ethylbenzyl)succinic acid and Zn(NO₃)₂

| Property | Value |

|---|---|

| BET Surface Area | 1250 m²/g |

| Pore Volume | 0.65 cm³/g |

| Major Pore Diameter | 1.2 nm |

Such a MOF could exhibit interesting properties for gas storage or separation, where the chemical nature of the pore walls, decorated with ethyl groups, could lead to selective adsorption of certain gas molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.